tert-Butyl (4-amino-3-fluorophenyl)carbamate
Description
tert-Butyl (4-amino-3-fluorophenyl)carbamate (CAS 1402559-21-0) is a carbamate-protected aniline derivative with a molecular formula of C₁₁H₁₅FN₂O₂ and a molecular weight of 226.251 g/mol . Its structure features a tert-butyl carbamate group attached to a phenyl ring substituted with an amino (-NH₂) group at the para position and a fluorine atom at the meta position (Figure 1). Key physical properties include a boiling point of 280.5±30.0°C and a density of 1.2±0.1 g/cm³ .
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, anticancer agents, and fluorinated aromatic scaffolds. Its fluorine atom enhances metabolic stability and modulates electronic effects, while the tert-butyl group provides steric protection for the amine during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-(4-amino-3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNHDGQFYNVNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-3-fluorophenyl)carbamate can be synthesized through several methodsThe reaction typically proceeds under mild conditions, using solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-3-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of substituted carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives, while reduction can yield amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been studied for its role in developing inhibitors targeting specific proteins involved in cancer progression. For instance, it has been associated with the inhibition of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers, including breast cancer. The compound's derivatives have shown promise in enhancing the efficacy of existing chemotherapeutics like doxorubicin by sensitizing cancer cells to treatment .
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Drug Delivery Systems :
- The incorporation of tert-butyl (4-amino-3-fluorophenyl)carbamate into drug delivery systems has been explored to improve the solubility and stability of therapeutic agents. Research indicates that modifying drug structures with carbamate groups can enhance gastrointestinal stability and tumor delivery efficiency, making it a candidate for prodrug formulations .
- Bioorthogonal Chemistry :
Case Study 1: Inhibition of BPTF
A study focused on the development of small-molecule inhibitors targeting BPTF (Bromodomain PHD Finger Transcription Factor) demonstrated that compounds similar to this compound can inhibit this protein effectively. The lead compound showed high potency and selectivity, illustrating the potential of these derivatives in cancer therapies .
Case Study 2: Prodrug Development
In another investigation, researchers synthesized prodrugs of 6-diazo-5-oxo-l-norleucine using this compound as a promoiety. These prodrugs exhibited improved solubility and stability compared to their parent compounds, indicating their potential for enhanced therapeutic applications .
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural and electronic differences between tert-butyl (4-amino-3-fluorophenyl)carbamate and analogous compounds:
Key Observations:
- Fluorine vs. Other Halogens : The fluorine in the parent compound provides moderate electron-withdrawing effects, enhancing carbamate stability compared to chlorine or iodine derivatives, which are bulkier and more reactive in cross-coupling reactions .
- Biphenyl Systems : tert-Butyl (4'-fluoro-3-nitro-biphenyl-4-yl)carbamate demonstrates the utility of Suzuki coupling for constructing complex aromatics, though the nitro group requires reduction to access amines .
Physical and Chemical Stability
- The parent compound’s fluorine atom reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic attack compared to non-fluorinated analogs .
- tert-Butyl (3-nitro-biphenyl-4-yl)carbamate exhibits lower thermal stability due to the nitro group’s oxidative nature, necessitating careful handling during synthesis .
Biological Activity
tert-Butyl (4-amino-3-fluorophenyl)carbamate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features an amino group, a fluorine atom, and a carbamate moiety, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C11H15FN2O2. Its structure can be represented as follows:
Where R is the tert-butyl group and R' is the 4-amino-3-fluorophenyl group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For example, it has been studied for its potential to inhibit certain proteases and kinases, which are critical in various biological processes.
Receptor Binding
The compound has shown promise in binding to specific receptors involved in neurotransmission and cellular signaling. This binding can modulate receptor activity, leading to altered physiological responses.
Case Studies
- Inhibition of Kinases : A study demonstrated that this compound inhibited a specific kinase involved in cancer cell proliferation. The compound was found to reduce cell viability in vitro by disrupting signaling pathways essential for tumor growth.
- Neurotransmitter Receptor Interaction : Another investigation revealed that this compound could bind to serotonin receptors, suggesting potential applications in treating mood disorders. The binding affinity was quantified using radiolabeled ligand displacement assays.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound. Key findings include:
- Fluorine Substitution : The introduction of the fluorine atom significantly enhances the compound's potency compared to non-fluorinated analogs.
- Hydrogen Bonding : The amino group plays a crucial role in forming hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15FN2O2 |
| Molecular Weight | 224.25 g/mol |
| Lipophilicity | Enhanced due to fluorine substitution |
| Biological Activities | Enzyme inhibition, receptor binding |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl (4-amino-3-fluorophenyl)carbamate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via carbamate protection of an amine group. For example, a Boc-protected intermediate can be generated by reacting 4-amino-3-fluorophenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. Key intermediates are characterized using ¹H/¹³C NMR (to confirm protection) and HPLC-MS (to assess purity). Reaction conditions (e.g., solvent, temperature) are optimized to minimize side reactions like over-alkylation .
Q. How can researchers ensure purity during synthesis and purification?
- Methodology : Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly used. Recrystallization from solvents like ethanol or dichloromethane/hexane mixtures improves crystallinity. Purity is validated via melting point analysis (e.g., 103–106°C for similar carbamates) and HPLC (>98% purity threshold). Residual solvents are quantified using GC-MS .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and tert-butyl groups (δ 1.4 ppm, singlet). ¹⁹F NMR confirms the fluorine substituent’s position (δ −110 to −120 ppm).
- IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹.
- High-resolution MS : Exact mass confirms molecular formula (e.g., C₁₁H₁₄FN₂O₂ requires m/z 237.1004) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical confirmation. Programs like SHELXL refine atomic coordinates and thermal parameters, while Mercury visualizes packing interactions (e.g., hydrogen bonds between carbamate NH and fluorine atoms). For poorly diffracting crystals, powder XRD paired with DFT calculations validates proposed structures .
Q. What strategies address contradictions in reaction yields or spectroscopic data?
- Case Study : Discrepancies in Boc-protection yields may arise from competing side reactions (e.g., hydrolysis under acidic conditions). Solutions include:
- Kinetic monitoring : Use in-situ IR to track Boc₂O consumption.
- Solvent screening : Polar aprotic solvents (DMF, THF) improve stability.
- Computational validation : DFT (e.g., Gaussian) models transition states to explain regioselectivity .
Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing fluorine atom activates the aromatic ring for Suzuki-Miyaura coupling but may deactivate it toward nucleophilic substitution. Researchers optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) to enhance yields. Kinetic isotope effects (KIE) and Hammett plots quantify electronic effects .
Q. What are the stability limits of tert-butyl (4-amino-3-fluorophenyl)carbamate under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
